molecular formula C9H7IN2O2 B1376653 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1421312-17-5

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1376653
CAS RN: 1421312-17-5
M. Wt: 302.07 g/mol
InChI Key: FBPOEIDRMIQUKV-UHFFFAOYSA-N
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Description

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H7IN2. It is a member of the imidazopyridine class, which is a type of fused bicyclic 5–6 heterocycles . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is characterized by an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure containing a pyridine ring fused with an imidazole ring. The compound has an iodine atom at the 8th position and a methyl group at the 6th position .

Scientific Research Applications

Synthesis and Characterization

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its synthesis and characterization, demonstrating its potential as a versatile compound in chemical research. Du Hui-r (2014) explored its preparation from commercially available 2-amino pyridine, involving processes like alkylation, cyclization, chlorination, and Suzuki cross-coupling (Du Hui-r, 2014).

Automated Continuous Flow Synthesis

The compound has also been synthesized via an automated continuous flow process, as shown by A. Herath et al. (2010). This method is a significant advancement over traditional in-flask methods, highlighting the compound's role in innovative chemical synthesis technologies (A. Herath, R. Dahl, N. Cosford, 2010).

Reactivity and Computational Studies

Research by J. Teulade et al. (1982) on the reactivity of the imidazo[l,2-a]pyridine system, including compounds like 8-methylimidazo-[1,2-a]pyridine-2-carboxylate, provides insights into the chemical behavior of such compounds. Computational CNDO/2 calculations were also used to understand their reactivity (J. Teulade, R. Escale, J. Rossi, J. Chapat, G. Grassy, M. Payard, 1982).

Tuberculostatic Activity

Studies on derivatives of imidazo[4,5-b]pyridine-1-carboxylic acid, a similar compound, have explored their tuberculostatic activity, as indicated by L. Bukowski (1984) and (1996). These investigations into biological activity suggest potential medical research applications (L. Bukowski, 1984; L. Bukowski, M. Janowiec, 1996).

Synthesis of Derivatives

Further research by B. Stanovnik et al. (2008) delves into the synthesis of derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid, demonstrating the versatility of this compound in chemical synthesis (B. Stanovnik, Uroš Grošelj, Jure Bezenšek, A. Meden, J. Svete, M. Oblak, Petra Stefanic Anderluh, U. Urleb, 2008).

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . Therefore, future research could focus on exploring the potential applications of 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid in drug discovery and development.

properties

IUPAC Name

8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPOEIDRMIQUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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